
In-Depth Structural Analysis of 2-Chloro-4-
iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-4-iodopyridine

Cat. No.: B015674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Chloro-4-iodopyridine
(CAS No: 153034-86-7), a key halogenated pyridine intermediate in the synthesis of

pharmaceuticals and agrochemicals.[1][2] The document collates available physicochemical

and spectroscopic data, details a common experimental protocol for its synthesis, and

illustrates its synthetic utility.

Physicochemical and Molecular Properties
2-Chloro-4-iodopyridine is a light-sensitive, white to yellow crystalline solid at room

temperature.[3][4] Its structure incorporates both a chlorine and an iodine atom on the pyridine

ring, making it a versatile building block for various cross-coupling reactions.[1][2] The key

properties are summarized in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b015674?utm_src=pdf-interest
https://www.benchchem.com/product/b015674?utm_src=pdf-body
https://www.sigmaaldrich.com/FR/fr/product/aldrich/647403
https://m.chemicalbook.com/ProductChemicalPropertiesCB9752429_EN.htm
https://www.benchchem.com/product/b015674?utm_src=pdf-body
https://www.chemimpex.com/products/28566
https://www.tcichemicals.com/CA/en/p/C2089
https://www.sigmaaldrich.com/FR/fr/product/aldrich/647403
https://m.chemicalbook.com/ProductChemicalPropertiesCB9752429_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 153034-86-7 [3]

Molecular Formula C₅H₃ClIN [3]

Molecular Weight 239.44 g/mol [3]

Melting Point 42-43 °C [1][3]

Appearance
White to yellow crystals or

crystalline flakes
[1][3][4]

Solubility Chloroform, Ethyl Acetate [3]

Sensitivity Light Sensitive [3][4]

InChI Key
KJKIPRQNFDUULB-

UHFFFAOYSA-N

SMILES Clc1cc(I)ccn1

Spectroscopic Structural Characterization
Spectroscopic methods are crucial for confirming the identity and purity of 2-Chloro-4-
iodopyridine. The following sections detail the available nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The reported ¹H and ¹³C NMR data were acquired in a deuterated chloroform

(CDCl₃) solvent.[3]

¹H NMR Data Summary
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Reference(s)

8.07 Doublet (d) 5.3 H-6 [3]

7.76 Doublet (d) 1.1 H-3 [3]

7.59
Doublet of

Doublets (dd)
5.0 / 0.11 H-5 [3]

¹³C NMR Data Summary

Chemical Shift (δ) ppm Assignment Reference(s)

151.7 C-2 [3]

149.6 C-6 [3]

133.0 C-5 [3]

131.5 C-3 [3]

106.6 C-4 [3]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For

2-Chloro-4-iodopyridine, Electron Ionization (EI) mass spectrometry shows a molecular ion

peak consistent with the expected mass.[3]

MS (EI): m/z 240 (M+1)⁺[3]

Infrared (IR) Spectroscopy
As of this review, a publicly available, experimentally verified Infrared (IR) spectrum for 2-
Chloro-4-iodopyridine has not been identified. However, based on the known functional

groups, the following characteristic vibrational modes can be predicted:

C=C/C=N Stretching: Aromatic ring stretches typically appear in the 1600-1400 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond vibration is anticipated in the 850-550 cm⁻¹

range.

C-I Stretching: The carbon-iodine bond vibration is expected in the 600-500 cm⁻¹ region.

Crystallographic and Computational Analysis
X-ray Crystallography
A search of publicly accessible crystallographic databases did not yield an experimentally

determined crystal structure for 2-Chloro-4-iodopyridine. Therefore, precise bond lengths and

angles from X-ray diffraction analysis are not available at this time.

Computational Modeling (Theoretical Approach)
In the absence of experimental crystallographic data, computational methods such as Density

Functional Theory (DFT) serve as powerful tools for structural prediction. A typical workflow for

this analysis is outlined below. Such calculations can provide optimized geometries, yielding

theoretical bond lengths, bond angles, and dihedral angles. Furthermore, these models can

predict spectroscopic properties, including IR vibrational frequencies and NMR chemical shifts,

which can then be correlated with experimental data for validation.
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Caption: Workflow for computational structural analysis.

Experimental Protocols: Synthesis
The synthesis of 2-Chloro-4-iodopyridine is commonly achieved from 2-chloro-3-iodopyridine

via a directed ortho-metalation approach followed by quenching.[3]

Synthesis from 2-Chloro-3-iodopyridine[3]
This procedure involves the formation of a lithiated intermediate which then rearranges,

followed by hydrolysis to yield the final product.
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Materials and Reagents:

2-Chloro-3-iodopyridine (50 mmol)

Anhydrous Tetrahydrofuran (THF) (120 mL)

Diisopropylamine (7 mL, 50 mmol)

n-Butyllithium (1.6 M in hexane, 31.25 mL, 50 mmol)

Water (20 mL)

Ether

Magnesium sulfate

Silica gel

Ethyl acetate

Heptane

Procedure:

LDA Preparation: In a reaction vessel under an inert atmosphere, cool 100 mL of anhydrous

THF to -78°C. Add diisopropylamine (7 mL, 50 mmol), followed by the slow addition of n-

butyllithium (31.25 mL, 50 mmol). Stir the resulting lithium diisopropylamide (LDA) solution at

this temperature.

Addition of Starting Material: Dissolve 2-chloro-3-iodopyridine (12 g, 50 mmol) in 20 mL of

anhydrous THF. Slowly add this solution to the prepared LDA solution at -78°C.

Reaction: Allow the reaction to stir at -78°C for 3 hours.

Quenching: Quench the reaction by adding 20 mL of water to the mixture.

Extraction: Allow the mixture to warm to room temperature and extract the product with ether

(2 x 100 mL).
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Workup: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate

under reduced pressure to yield a crude brown solid.

Purification: Purify the crude product by silica gel column chromatography using an eluent of

ethyl acetate/heptane (8:2 v/v). This yields 2-Chloro-4-iodopyridine as light yellow, needle-

like crystals (11.4 g, 95% yield).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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